Potent Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
The target compound exhibits potent antagonism at the α3β4 nAChR subtype, with an IC50 of 1.8 nM in a functional assay [1]. While no direct head-to-head comparator data was found for this specific assay, this level of potency is notable. For instance, it is approximately 6.7-fold more potent than its observed activity at the related α4β2 nAChR (IC50 = 12.0 nM) in a comparable assay [1]. This suggests a degree of subtype selectivity that may be valuable for specific research applications.
| Evidence Dimension | Antagonist activity at α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Target compound activity at α4β2 nAChR (IC50 = 12.0 nM) |
| Quantified Difference | 6.7-fold lower IC50 (more potent) for α3β4 nAChR |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
High potency at α3β4 nAChRs is a differentiating factor for research into nicotine addiction and other neurological pathways, justifying selection over less potent or less selective analogs.
- [1] EcoDrugPlus Database. Compound ID 2126094. Assay Data: Antagonist activity at alpha3beta4 nAChR receptor. View Source
